

Techniques for measuring Albutoin in biological samples

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Compound of Interest		
Compound Name:	Albutoin	
Cat. No.:	B1666822	Get Quote

Disclaimer: Assumption of "Albuterol" for "Albutoin"

The term "**Albutoin**" does not correspond to a recognized compound in scientific literature. This document proceeds under the assumption that the intended topic is Albuterol (also known as Salbutamol), a common bronchodilator frequently measured in biological samples for clinical and research purposes.

Overview of Analytical Techniques

The accurate quantification of Albuterol in biological matrices such as plasma, serum, and urine is critical for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The two most prevalent and robust methods employed for this purpose are High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or ultraviolet (UV) detection, and the more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Application Note 1: High-Sensitivity Quantification of Albuterol in Human Plasma by LC-MS/MS

This method is the gold standard for determining low concentrations of Albuterol in plasma, offering excellent sensitivity and specificity required for pharmacokinetic profiling after therapeutic dosing.



Principle

This protocol uses solid-phase extraction (SPE) to isolate Albuterol and a deuterated internal standard (IS) from the plasma matrix. The extracted analytes are then chromatographically separated using a C18 reversed-phase column and quantified by a tandem mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Experimental Protocol

- 1. Materials and Reagents
- Albuterol reference standard
- Albuterol-d9 (or other suitable stable isotope-labeled IS)
- · HPLC-grade methanol and acetonitrile
- Reagent-grade formic acid
- Ultrapure water
- Human plasma (K2EDTA anticoagulant)
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or MCX)
- 2. Sample and Standard Preparation
- Stock and Working Solutions: Prepare 1 mg/mL stock solutions of Albuterol and IS in methanol. Create working solutions for calibration standards and quality controls (QCs) by serial dilution in a 50:50 methanol/water mixture.
- Plasma Sample Preparation:
 - \circ To 500 μ L of a plasma sample, calibrator, or QC in a microcentrifuge tube, add 50 μ L of the IS working solution and vortex briefly.



- Add 500 μL of 0.5% orthophosphoric acid and vortex.
- Centrifuge the samples at 4600 RPM for 5 minutes at 5°C.
- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
- Load the supernatant onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol.
- Elute the analytes with 1 mL of methanol into a clean collection tube.
- Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase for injection.
- 3. Instrumental Conditions
- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., Inertsil ODS C18, 4.6 x 150 mm, 5μm).[1][2]
 - Mobile Phase: An isocratic mixture of 0.1% formic acid in water and acetonitrile (10:90 v/v).[1][2]
 - Flow Rate: 0.6 mL/min.[1][2]
 - Injection Volume: 10 μL.
 - Column Temperature: 40°C.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:



- Albuterol: m/z 240.2 → 148.4.[1][2]
- Internal Standard (e.g., Amlodipine): m/z 409.2 → 238.1 (Note: A deuterated IS like Albuterol-d9 is preferred if available).[1][2]
- Optimize instrument parameters such as collision energy and declustering potential.

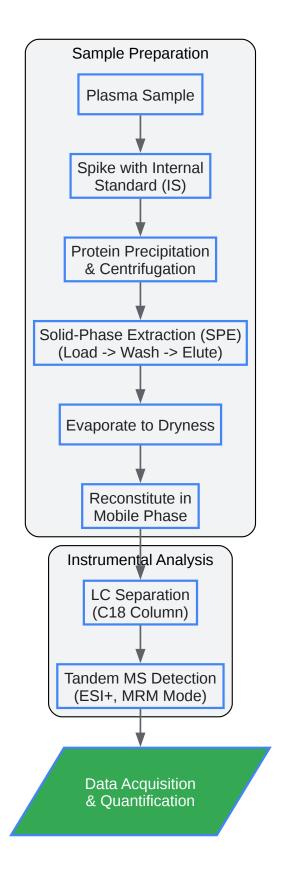
Summary of Quantitative Data

The following table summarizes typical performance characteristics for an LC-MS/MS method for Albuterol in human plasma.

Parameter	Typical Performance	Source(s)
Linearity Range	10.5 - 4119.8 pg/mL	[1][2]
Correlation Coefficient (r²)	≥ 0.990	[1][2]
Lower Limit of Quantification (LLOQ)	0.1 ng/mL to 10.5 pg/mL	[1][2][3]
Intra-day Precision (%CV)	5.4% - 9.0%	[1][2]
Inter-day Precision (%CV)	4.1% - 9.3%	[1][2]
Accuracy (% Recovery/Bias)	95.7% - 104.0%	[1][2]
Extraction Recovery	> 89%	[3]

LC-MS/MS Workflow Diagram





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Caption: Workflow for Albuterol analysis in plasma via LC-MS/MS.



Application Note 2: Determination of Albuterol in Human Urine by HPLC with Fluorescence Detection

This HPLC-based method is a robust and cost-effective option for quantifying higher concentrations of Albuterol, making it well-suited for studies analyzing urinary excretion post-inhalation.

Principle

This method involves a solid-phase extraction (SPE) step to clean up the urine sample and concentrate the analyte.[4] Unchanged Albuterol and an internal standard are separated on a reversed-phase HPLC system and detected using a fluorescence detector, which offers high sensitivity for fluorescent compounds like Albuterol.

Experimental Protocol

- 1. Materials and Reagents
- Albuterol reference standard
- Terbutaline (or other suitable internal standard)
- HPLC-grade methanol and acetonitrile
- Reagent-grade trifluoroacetic acid (TFA)
- Phosphate buffer
- Ultrapure water
- Human urine
- SPE cartridges (e.g., Confirm HCX)
- 2. Sample and Standard Preparation
- Stock and Working Solutions: Prepare stock and working solutions of Albuterol and Terbutaline in methanol or water.



- Urine Sample Preparation:
 - To 1 mL of urine, add the internal standard.
 - Condition an SPE cartridge (e.g., Confirm HCX) with methanol followed by water.
 - Load the urine sample onto the cartridge.
 - Wash the cartridge to remove interferences (e.g., with a mild acidic buffer).
 - Elute Albuterol and the IS with an appropriate solvent (e.g., acidified methanol).
 - Evaporate the eluate and reconstitute in the mobile phase.
- 3. Instrumental Conditions
- High-Performance Liquid Chromatography (HPLC):
 - Column: C18 reversed-phase column.
 - Mobile Phase: A mixture of phosphate buffer and an organic modifier like methanol or acetonitrile. A typical mobile phase could be water with 1% acetic acid and 5mM hexane sulfonic acid, mixed with methanol (60:40).[5]
 - Flow Rate: 1.0 mL/min.[5]
 - Injection Volume: 20-100 μL.
 - Detection: Fluorescence detector with excitation at ~228 nm and an emission filter >280 nm.[6] Alternatively, UV detection at ~276 nm can be used.

Summary of Quantitative Data

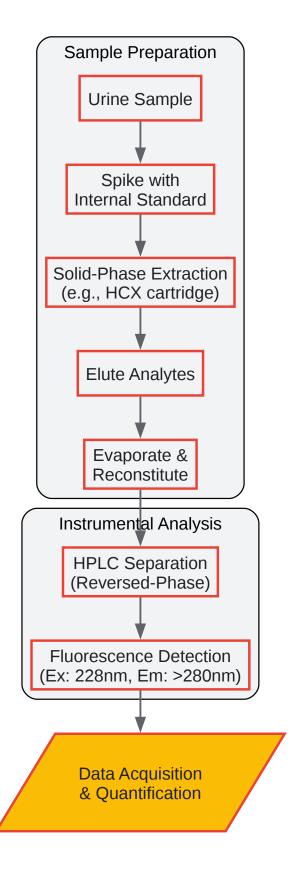
The following table summarizes typical performance characteristics for an HPLC-Fluorescence method for Albuterol in human urine.



Parameter	Typical Performance	Source(s)
Linearity Range	25 - 300 μg/L	[4]
Correlation Coefficient (r²)	> 0.997	[4]
Lower Limit of Quantification (LOQ)	12.12 μg/L	[4]
Precision (%RSD)	< 5.0%	[4]
Accuracy (% Bias)	Within ± 0.5%	[4]
Extraction Recovery	~91%	[4]

HPLC-Fluorescence Workflow Diagram





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Caption: Workflow for Albuterol analysis in urine via HPLC.



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